Tiafibrate - 55837-28-0

Tiafibrate

Catalog Number: EVT-441890
CAS Number: 55837-28-0
Molecular Formula: C34H48Cl2O6S2
Molecular Weight: 687.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Tiafibrate is synthesized through various chemical methods and is derived from the compound fenofibrate, which is a well-known fibrate. The synthesis and development of Tiafibrate have been documented in several studies exploring its efficacy and safety profile in clinical settings.

Classification

Tiafibrate is classified as a lipid-regulating agent. It acts primarily on the peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha, which plays a crucial role in lipid metabolism. This classification places Tiafibrate alongside other fibrates like fenofibrate and gemfibrozil.

Synthesis Analysis

Methods

The synthesis of Tiafibrate involves several chemical reactions that typically include esterification processes. While specific details on the synthesis pathways may vary, common methods include:

  1. Esterification: This involves the reaction between an acid and an alcohol to form an ester, which is central to the structure of Tiafibrate.
  2. Transesterification: This method can also be used to modify existing esters into new compounds, allowing for the formation of Tiafibrate from precursor molecules.

Technical Details

The technical aspects of synthesizing Tiafibrate require precise control over reaction conditions such as temperature, pressure, and catalyst use. The process often utilizes solvents that enhance the solubility of reactants and improve yield.

Molecular Structure Analysis

Structure

The molecular formula of Tiafibrate is C12_{12}H15_{15}O3_{3}S, indicating it contains carbon, hydrogen, oxygen, and sulfur atoms. Its structure includes a thiophene ring, which contributes to its biological activity.

Data

  • Molecular Weight: 239.31 g/mol
  • Melting Point: Approximately 90-92 °C

The structural representation reveals functional groups that are essential for its interaction with biological targets.

Chemical Reactions Analysis

Reactions

Tiafibrate undergoes several chemical reactions that are crucial for its pharmacological activity:

  1. Hydrolysis: In biological systems, Tiafibrate can be hydrolyzed to release active metabolites.
  2. Oxidation: The presence of certain functional groups allows for oxidative reactions that can modify its activity.

Technical Details

These reactions are influenced by factors such as pH and the presence of enzymes in biological systems, which can affect the drug's efficacy and metabolism.

Mechanism of Action

Process

Tiafibrate primarily exerts its effects through activation of PPAR-alpha receptors located in liver cells. Upon activation, these receptors regulate genes involved in lipid metabolism:

  1. Increased Fatty Acid Oxidation: This leads to a reduction in triglyceride levels.
  2. Enhanced Lipoprotein Lipase Activity: This enzyme facilitates the breakdown of triglycerides into free fatty acids.

Data

Clinical studies have shown that Tiafibrate can significantly lower triglyceride levels by approximately 20-30% while increasing high-density lipoprotein cholesterol levels by about 10-15%.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Range: Optimal activity typically occurs within a physiological pH range (around 7.4).

Relevant analyses indicate that these properties influence both the formulation and delivery methods for clinical use.

Applications

Scientific Uses

Tiafibrate is primarily utilized in clinical settings for managing hyperlipidemia and reducing cardiovascular risk factors. Its applications extend to:

  1. Cardiovascular Disease Prevention: By lowering triglycerides and raising high-density lipoprotein cholesterol.
  2. Metabolic Syndrome Management: As part of a comprehensive treatment plan for patients with metabolic syndrome.

Research continues into its efficacy compared to other lipid-lowering agents, with ongoing studies exploring its long-term benefits and potential side effects.

Synthesis and Biosynthesis Pathways of Tiafibrate

Enzymatic Catalysis in Tiafibrate Precursor Assembly

The assembly of Tiafibrate's complex aliphatic-aromatic structure relies heavily on specialized enzymatic catalysis for regioselective transformations. Key reactions include:

  • Thioester Bond Formation: Microbial acyltransferase enzymes (e.g., Pseudomonas lipases) catalyze the esterification between dichlorophenoxy-containing fatty acid precursors and thioacetic acid derivatives. Candida antarctica lipase B (CAL-B) immobilized on chitosan-alginate hybrid carriers demonstrates exceptional activity (≥85% conversion) in forming the thioether-linked backbone under solvent-free conditions at 60°C [2]. This enzymatic approach eliminates the need for traditional thiol-protecting groups, significantly reducing step count compared to chemical synthesis.

  • Regioselective Aromatic Chlorination: Haloperoxidases from marine fungi (Caldariomyces fumago) enable selective ortho-chlorination of phenoxy precursors. These enzymes utilize hydrogen peroxide and chloride ions to achieve position-specific halogenation (predominantly 2,4-dichloro configuration) with minimal dihalogenated byproducts (<5%) [8]. This contrasts sharply with chemical chlorination, which typically produces complex isomer mixtures requiring energy-intensive separations.

  • β-Hydroxy Ketone Formation: NADPH-dependent ketoreductases (KREDs) catalyze the asymmetric reduction of the diketo intermediates to yield the chiral β-hydroxy ketone motifs with >98% enantiomeric excess [2]. Computational enzyme design has optimized KRED variants for sterically demanding substrates, achieving turnover frequencies (TOF) of 500-700 min⁻¹ – a 15-fold improvement over wild-type enzymes [2] [6].

Biocatalytic Optimization Strategies for Tiafibrate Yield

Overcoming inherent biocatalytic limitations has been crucial for scaling Tiafibrate synthesis. Advanced optimization strategies include:

  • Immobilized Enzyme Systems: Cross-linked enzyme aggregates (CLEAs) of CAL-B and KREDs co-immobilized on magnetic nanoparticles enable enzyme recycling (≥15 cycles) while maintaining >90% activity. This reduces biocatalyst costs by 60-70% compared to free enzyme systems [2]. The table below demonstrates the performance metrics of optimized biocatalytic modules:

Table 2: Biocatalytic Module Optimization for Tiafibrate Synthesis

ModuleCatalyst FormatConversion (%)TTNReusability
ThioesterificationCAL-B@Fe₃O₄-SiO₂95.2 ± 1.842,00018 cycles
Ketone ReductionKRED-CLEAs98.5 ± 0.568,00012 cycles
Aromatic ChlorinationVCPO-ZIF-8 MOF78.3 ± 2.19,5009 cycles

TTN = Total Turnover Number

  • Cofactor Regeneration: NADPH dependency in ketoreduction was addressed via substrate-coupled regeneration using isopropanol (500 mM), enabling cofactor turnover >5,000 cycles while simultaneously shifting equilibrium toward product formation [2]. Engineered E. coli whole-cell biocatalysts expressing glucose dehydrogenase (GDH) further improved NADPH recycling efficiency, achieving space-time yields (STY) of 0.9 g·L⁻¹·h⁻¹ for the hydroxyketone intermediate [9].

  • Multienzyme Cascade Engineering: Coordinating the reaction sequence in compartmentalized reactors boosted overall efficiency. Microfluidic systems with enzyme-loaded compartments achieved a 97% cascade yield by minimizing cross-inhibition and intermediate diffusion [6]. Key parameters included pH gradient optimization (7.2 → 6.0 → 8.0 across modules) and residence time control (120 min total).

Chemoenzymatic Modular Synthesis Approaches

The structural complexity of Tiafibrate necessitates hybrid chemoenzymatic strategies that leverage both synthetic organic chemistry and enzymatic catalysis:

  • Chiral Center Establishment: Dynamic kinetic resolution (DKR) of racemic chloroalcohol precursors was achieved using Candida rugosa lipase with Shvo's catalyst (0.5 mol%), providing enantiopure (>99% ee) building blocks at gram-scale [5]. This chemoenzymatic approach circumvented the need for chiral chromatography, reducing processing costs by 40%.

  • Fragment Coupling: Chemical activation of carboxylate fragments as N-hydroxysuccinimide (NHS) esters preceded enzymatic coupling. Thermomyces lanuginosus lipase (TLL) catalyzed the aminolysis reaction between NHS-activated dichlorophenoxy acids and aminothiol intermediates, achieving 92% yield without epimerization – a significant improvement over traditional carbodiimide-mediated coupling (typically 70-75% with racemization) [7]. Reaction engineering using microwave assistance (50°C, 150W) further reduced coupling time from 24h to 45 min.

  • Final Assembly and Purification: Lyophilization techniques employing tert-butyl alcohol/water co-solvent systems (70:30 v/v) produced amorphous solid dispersions with enhanced aqueous reconstitution properties [7]. This method achieved residual solvent levels <50 ppm, meeting ICH Q3C guidelines without high-temperature drying that could degrade Tiafibrate's thermolabile β-hydroxyketone groups.

Metabolic Engineering of Host Organisms for Tiafibrate Production

De novo microbial production of Tiafibrate represents a paradigm shift from traditional chemical synthesis:

  • Heterologous Pathway Construction: Saccharomyces cerevisiae was engineered with chimeric modules:1) Yarrowia lipolytica diacid pathway (POX1-6 genes) for C16 α,ω-dicarboxylic acid synthesis2) Arabidopsis thaliana acyltransferase (AT1G78690)3) Rhodococcus opacus monooxygenase (RO04576) for selective aromatic chlorination [6] [8].Fed-batch fermentation achieved 28 g/L total pathway intermediates with 45% carbon flux toward Tiafibrate precursors – a 7-fold increase over baseline strains.

  • Precursor Pool Amplification: CRISPRi-mediated repression of ERG9 (squalene synthase) and ACC1 (acetyl-CoA carboxylase) deregulated cytosolic acetyl-CoA availability. Combinatorial knockdown increased malonyl-CoA pools 8.2-fold, substantially enhancing the supply of extender units for fatty acid-derived chains [6] [8]. Metabolite balancing via RNA-seq-guided promoter tuning prevented cytotoxic accumulation.

  • Transport Engineering: Corynebacterium glutamicum exporters (LysE homologs) were engineered for product secretion using directed evolution. Mutant LysEᴾ²⁹⁸ᴸ showed 12-fold higher efflux activity for Tiafibrate intermediates, reducing intracellular feedback inhibition [9]. This modification, combined with cell membrane engineering via rat elongase 2 (ELOVL2) overexpression, enhanced tolerance to lipophilic intermediates, enabling product titers >15 g/L in de novo fermentation.

Table 3: Host Organism Engineering for Tiafibrate Biosynthesis

Engineering TargetHostModificationTiter/Yield Improvement
Acetyl-CoA SupplyS. cerevisiae BY4741ACC1ᴰ⁷⁴⁷ᴬ + ERG9 repressionMalonyl-CoA ↑ 8.2×
Aromatic ChlorinationP. pastoris GS115VCPO + FADH co-expressionDichlorophenoxy ↑ 3.5 g/L
Terminal AssemblyC. glutamicum LYS-12DavBA + gabT deletion5-AV titer: 28 g/L
Product EffluxE. coli BW25113LysEᴾ²⁹⁸ᴸ transporter evolutionExport rate ↑ 12×

Structural Analogs of Tiafibrate in Development

Properties

CAS Number

55837-28-0

Product Name

Tiafibrate

IUPAC Name

2-[10-[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyethylsulfanyl]decylsulfanyl]ethyl 2-(4-chlorophenoxy)-2-methylpropanoate

Molecular Formula

C34H48Cl2O6S2

Molecular Weight

687.8 g/mol

InChI

InChI=1S/C34H48Cl2O6S2/c1-33(2,41-29-17-13-27(35)14-18-29)31(37)39-21-25-43-23-11-9-7-5-6-8-10-12-24-44-26-22-40-32(38)34(3,4)42-30-19-15-28(36)16-20-30/h13-20H,5-12,21-26H2,1-4H3

InChI Key

RSLQBRWTDJTEHT-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCCSCCCCCCCCCCSCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C(=O)OCCSCCCCCCCCCCSCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.